molecular formula C14H10ClN3O4S2 B2480774 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-30-2

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2480774
CAS No.: 899750-30-2
M. Wt: 383.82
InChI Key: WTSHWJNGMACDAY-UHFFFAOYSA-N
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Description

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C14H10ClN3O4S2 and its molecular weight is 383.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound is part of a broader class of 4H-benzo[b][1,4]thiazine 1,1-dioxides, known for their pharmacological relevance. Research has highlighted efficient synthesis methods for these compounds, leveraging ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions, which are significant for their biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Catalytic Applications

This compound and its derivatives have been successfully applied as catalysts in aqueous media for synthesizing diverse chemical structures. Notably, its use in one-pot multi-component reactions (MCRs) in water has demonstrated advantages such as high yields, short reaction times, and compliance with green chemistry protocols, making it an attractive catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).

Biological and Medicinal Research

In biological research, derivatives of this compound have been explored for their potential as tissue-selective KATP-channel openers, with implications for diabetes treatment. Studies on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have provided insights into their inhibitory activity on insulin release from pancreatic β-cells, highlighting the influence of substituents on their biological activity (Somers et al., 2000).

Mechanism of Action

Target of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which this compound is a part of, are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives act as atp-sensitive potassium channel openers . This means they likely interact with these channels, causing them to open and allow potassium ions to flow out of the cell. This can hyperpolarize the cell, making it less likely to fire an action potential, which can have various effects depending on the type of cell.

Biochemical Pathways

Given its potential role as an atp-sensitive potassium channel opener , it may affect pathways related to cellular excitability and signal transduction. For example, in cardiac cells, opening of these channels can lead to shortening of the action potential duration, reducing the likelihood of arrhythmias.

Result of Action

As an atp-sensitive potassium channel opener , it could potentially lead to hyperpolarization of cells, reducing their excitability. This could have various effects depending on the type of cell, such as reducing contractility in cardiac cells or reducing insulin release in pancreatic beta cells.

Future Directions

The future research directions in this field could involve the development of new synthetic approaches, exploration of diverse pharmacological activities, and the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .

Properties

IUPAC Name

7-chloro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSHWJNGMACDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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